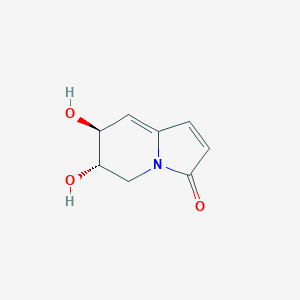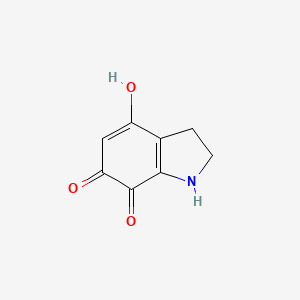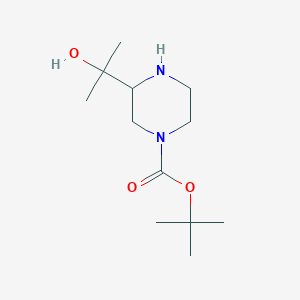
1,1,2,2-Tetramethylhydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethylhydrazinehydrochloride is an organic compound with the molecular formula C4H12N2·HCl. It is a derivative of hydrazine, characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethylhydrazinehydrochloride can be synthesized through the reaction of tetramethylhydrazine with hydrochloric acid. The reaction typically involves the following steps:
Preparation of Tetramethylhydrazine: Tetramethylhydrazine is prepared by the methylation of hydrazine using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Tetramethylhydrazine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetramethylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of tetramethylhydrazine.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Applications De Recherche Scientifique
1,1,2,2-Tetramethylhydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethylhydrazinehydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. Additionally, it can form radical cations, which are involved in single-electron transfer reactions. These properties make it a versatile compound in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloroethane: An organic compound with similar structural features but different chemical properties.
Tetramethylhydrazine: The parent compound without the hydrochloride group.
Dimethylhydrazine: A simpler derivative with only two methyl groups.
Uniqueness
1,1,2,2-Tetramethylhydrazinehydrochloride is unique due to its high degree of methylation, which imparts distinct chemical reactivity and stability. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Propriétés
Numéro CAS |
61556-82-9 |
|---|---|
Formule moléculaire |
C4H13ClN2 |
Poids moléculaire |
124.61 g/mol |
Nom IUPAC |
1,1,2,2-tetramethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-5(2)6(3)4;/h1-4H3;1H |
Clé InChI |
SPPNDCOTJNZRJI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
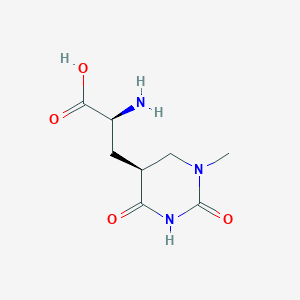
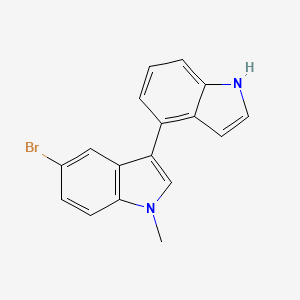
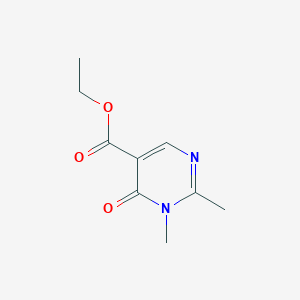
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)


